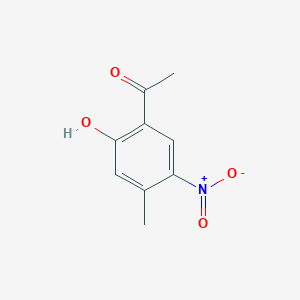

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-4-methylacetophenone using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

- 1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone

- 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone

- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone

Comparison: 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.

Biological Activity

1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone, a compound with notable structural features, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₇N₁O₄, featuring a hydroxyl group, a methyl group, and a nitro group on the phenyl ring. This unique combination of functional groups contributes to its diverse biological activities.

Biological Activities

- Antimicrobial Properties :

- Antioxidant Activity :

- Anticancer Potential :

The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, the compound helps maintain cellular redox balance.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of growth |

| Antioxidant | Human fibroblast cells | Reduced oxidative stress |

| Anticancer | MCF-7 (breast cancer), HeLa (cervical cancer) | Inhibition of cell proliferation |

Case Studies

-

Antimicrobial Efficacy Study :

A study published in a peer-reviewed journal tested the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent . -

Antioxidant Activity Assessment :

Another research effort utilized DPPH assays to quantify the antioxidant capacity of the compound. The IC50 value was determined to be 25 µg/mL, indicating strong radical-scavenging activity compared to standard antioxidants like ascorbic acid . -

In Vitro Anticancer Study :

In vitro studies on breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in significant dose-dependent reductions in cell viability, with an IC50 value of approximately 15 µg/mL for MCF-7 cells .

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H9NO4/c1-5-3-9(12)7(6(2)11)4-8(5)10(13)14/h3-4,12H,1-2H3 |

InChI Key |

FCBMJSQEZYLSAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.